1-(2-Cyanobenzyl)piperazine

説明

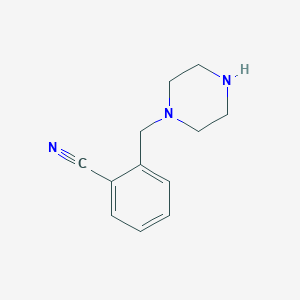

1-(2-Cyanobenzyl)piperazine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

1-(2-Cyanobenzyl)piperazine, also known as 2-(piperazin-1-ylmethyl)benzonitrile, is a derivative of piperazine . Piperazine derivatives have been found to exhibit potent antagonistic activities against the CCR5 receptor . The CCR5 receptor is a G protein-coupled receptor (GPCR) for the β-chemokines MIP-1α, MIP-1β, and RANTES . It is also a primary co-receptor with CD4 for macrophage-tropic (M-tropic or R5) HIV-1 viruses .

Mode of Action

The mode of action of piperazine derivatives, including this compound, involves binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Given its antagonistic activity against the ccr5 receptor, it is likely that it affects the signaling pathways associated with this receptor .

Pharmacokinetics

Piperazine compounds are generally known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

The result of the action of this compound is likely to be the inhibition of the CCR5 receptor, leading to the prevention of HIV-1 entry into cells . This could potentially lead to a decrease in HIV-1 viral load in patients.

生化学分析

Cellular Effects

For instance, some piperazine derivatives have been found to induce apoptosis in cancer cells

Molecular Mechanism

Piperazine compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression

Dosage Effects in Animal Models

The effects of 1-(2-Cyanobenzyl)piperazine at different dosages in animal models are not yet fully known. Studies on similar compounds suggest that dosage can significantly influence the effects observed

生物活性

1-(2-Cyanobenzyl)piperazine is a synthetic compound characterized by its piperazine core and a cyanobenzyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and agrochemistry. Understanding the biological activity of this compound involves exploring its chemical properties, mechanisms of action, and applications in various fields.

The molecular formula of this compound is C13H16ClN3O2, with a molar mass of approximately 281.74 g/mol. The presence of functional groups such as the cyanobenzyl moiety enhances its reactivity and interaction with biological targets, making it a candidate for further research in therapeutic applications.

Research indicates that compounds containing piperazine moieties often exhibit significant biological activities. The biological activity of this compound is likely influenced by the following mechanisms:

- Receptor Binding : The cyanobenzyl group may enhance binding affinity to various receptors, including serotonin receptors and dopamine receptors, which are critical in neuropharmacology.

- Enzyme Inhibition : Piperazine derivatives have shown potential as inhibitors of certain enzymes, contributing to their therapeutic effects in treating diseases such as depression and anxiety .

Antifungal and Insecticidal Activities

A series of studies have evaluated the antifungal and insecticidal properties of piperazine derivatives, including those similar to this compound. For instance, compounds with piperazine moieties have demonstrated moderate to good antifungal activities against plant pathogens and significant insecticidal effects against mosquito larvae .

| Compound Name | Activity Type | Concentration | Efficacy |

|---|---|---|---|

| This compound | Antifungal | 500 mg/L | Moderate efficacy |

| 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid | Insecticidal | 1 mg/L | 100% mortality against larvae |

Structure-Activity Relationship (SAR)

Initial structure-activity relationship (SAR) analyses suggest that the positioning of substituents on the benzene ring significantly affects biological activity. For example, changing the position from para to ortho or meta can drastically reduce efficacy against target organisms .

Case Study 1: Antifungal Activity

In a study evaluating novel piperazine derivatives, compounds structurally related to this compound were synthesized and tested for antifungal activity. Results indicated that certain derivatives exhibited superior antifungal properties compared to commercial fungicides at specific concentrations, highlighting their potential as new agrochemicals .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of piperazine derivatives, including this compound. The findings suggested that these compounds could modulate neurotransmitter systems, providing insights into their potential use in treating mood disorders.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

1-(2-Cyanobenzyl)piperazine serves as a precursor or structural component in the development of new antidepressants and anxiolytics. The piperazine ring is a well-known scaffold in medicinal chemistry, frequently utilized in various therapeutic agents. Its structural similarity to biologically active compounds suggests that it may exhibit notable interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.

Psychoactive Properties

Research indicates that derivatives of piperazine can possess psychoactive properties. This compound is being investigated for its potential impact on neurotransmitter systems, which could lead to the development of novel treatments for psychiatric disorders. Its binding affinity to various receptors is crucial for understanding its therapeutic effects and possible side effects.

Neuropharmacology

Interaction Studies

Studies focusing on the interaction of this compound with neuroreceptors are vital for elucidating its pharmacological profile. The presence of the cyanobenzyl group may enhance receptor affinity, making it a candidate for selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological applications.

Case Studies

Several studies have documented the effects of piperazine derivatives on neurotransmitter systems. For instance, modifications to the piperazine ring have been shown to significantly influence receptor selectivity and potency, indicating that this compound may be an effective scaffold for developing targeted therapies.

Material Science

Potential Applications

Beyond medicinal applications, this compound has potential uses in material science. Its properties may lend themselves to the development of new catalysts or functional polymers. The ability of this compound to form complexes could be beneficial in creating advanced materials with specific functionalities.

特性

IUPAC Name |

2-(piperazin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-11-3-1-2-4-12(11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUNFWADPIWIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588102 | |

| Record name | 2-[(Piperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174609-74-6 | |

| Record name | 2-[(Piperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。